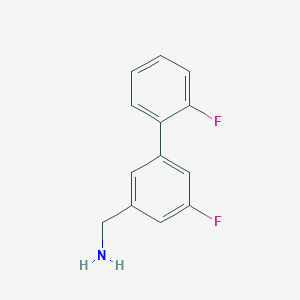

(2',3-Difluorobiphenyl-5-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11F2N |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

[3-fluoro-5-(2-fluorophenyl)phenyl]methanamine |

InChI |

InChI=1S/C13H11F2N/c14-11-6-9(8-16)5-10(7-11)12-3-1-2-4-13(12)15/h1-7H,8,16H2 |

InChI Key |

JPXBEXADFIUIFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CN)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 ,3 Difluorobiphenyl 5 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (2',3-Difluorobiphenyl-5-yl)methanamine reveals several logical bond disconnections that form the basis of a convergent synthetic strategy. The primary target molecule can be deconstructed into simpler, more readily available precursors by identifying the key functional groups and structural motifs. The two most strategically significant disconnections are the carbon-nitrogen bond of the aminomethyl group and the carbon-carbon bond of the biphenyl (B1667301) core.

| Target Molecule | Key Disconnections | Precursor Fragments |

| This compound | 1. C-N bond (Aminomethyl) 2. C-C bond (Biphenyl) | A: 5-(Halomethyl)-2',3'-difluorobiphenyl + Amine source B: 5-Formyl-2',3'-difluorobiphenyl + Amine source C: (2,3-Difluorophenyl) boronic acid/ester + (5-(Aminomethyl)phenyl) halide D: (3-Halophenyl)methanamine + (2,3-Difluorophenyl) boronic acid/ester |

Table 1: Strategic Disconnections for this compound

Aminomethylation Logic for the Biphenyl Core

The introduction of the aminomethyl group (-CH₂NH₂) onto the biphenyl scaffold can be approached in two main ways: installation after the formation of the biphenyl core or carrying a protected aminomethyl group through the coupling reaction.

Post-Biphenyl Formation Aminomethylation: This is a common strategy that begins with a functionalized biphenyl. For instance, a 5-bromo-2',3'-difluorobiphenyl could be converted to a 5-(bromomethyl) derivative, which then serves as an electrophile for amine introduction. Several classic named reactions are suitable for this transformation:

Gabriel Synthesis: This method involves the N-alkylation of potassium phthalimide (B116566) with a benzyl (B1604629) halide (e.g., 5-(bromomethyl)-2',3'-difluorobiphenyl). innospk.comacs.org Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to yield the primary amine. innospk.comacs.org This method is known for reliably producing primary amines without over-alkylation byproducts. cdnsciencepub.com

Delépine Reaction: This reaction treats a benzyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt to furnish the primary amine. upc.edu.persc.orged.ac.uk It offers a direct route to primary amines from accessible starting materials. upc.edu.pe

Sommelet Reaction: While primarily a method to produce aldehydes from benzyl halides using hexamine, under certain hydrolysis conditions, the reaction can be directed to yield the primary amine, similar to the Delépine reaction. wikipedia.orgacs.org

Alternatively, a 5-formyl-2',3'-difluorobiphenyl can undergo reductive amination. This involves the reaction of the aldehyde with an ammonia (B1221849) source (or a protected amine) to form an imine, which is then reduced in situ to the desired aminomethyl group.

Pre-Biphenyl Formation Aminomethylation: In this approach, one of the coupling partners already contains the aminomethyl group, typically in a protected form. For example, a Suzuki-Miyaura coupling could be performed between (2,3-difluorophenyl)boronic acid and a protected (5-bromophenyl)methanamine derivative. The protecting group is then removed in the final step. This strategy can be highly efficient, provided the protected amine is stable to the coupling conditions. A one-pot primary aminomethylation of aryl halides using sodium phthalimidomethyltrifluoroborate has been developed, which combines a Suzuki-Miyaura coupling with a subsequent deamidation. numberanalytics.com

Biphenyl Core Assembly Protocols

The central challenge in synthesizing this compound is the construction of the C-C bond between the two phenyl rings. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art for this purpose, with the Suzuki-Miyaura reaction being the most prominent. wikipedia.orgresearchgate.net The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The strategic choice of coupling partners for the Suzuki-Miyaura reaction would involve a halide (or triflate) on one ring and a boron-containing functionality on the other. For the synthesis of the target molecule, this translates to two primary routes:

Route A: Coupling of a 3-halo-5-(functionalized methyl)phenyl derivative with 2,3-difluorophenylboronic acid.

Route B: Coupling of a 2,3-difluorophenyl halide with a 5-(functionalized methyl)phenylboronic acid derivative.

The choice between these routes often depends on the commercial availability and stability of the respective precursors.

Fluorination Precursor and Strategy Considerations

The presence of two adjacent fluorine atoms on one of the phenyl rings is a key structural feature. The most direct synthetic approach involves using a pre-fluorinated building block. numberanalytics.comnih.gov In this case, 2,3-difluorophenylboronic acid or a 1-halo-2,3-difluorobenzene would be ideal starting materials. innospk.com

Methods for introducing fluorine into aromatic rings can be broadly categorized as:

Electrophilic Fluorination: Utilizes reagents like Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) to directly fluorinate electron-rich aromatic rings. wikipedia.orgnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): Involves the displacement of a leaving group (like -NO₂ or a halide) from an activated aromatic ring by a fluoride (B91410) source (e.g., KF, CsF). numberanalytics.com

Transition-Metal-Catalyzed Fluorination: Palladium or copper catalysts can be used to couple aryl halides or triflates with a fluoride source. acs.orgnumberanalytics.com

For the synthesis of this compound, employing a commercially available, pre-fluorinated starting material such as 2,3-difluorophenylboronic acid is generally the most efficient and regioselective strategy. innospk.com

Transition-Metal-Catalyzed Cross-Coupling Approaches for Biphenyl Core Construction

The formation of the biaryl linkage is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their efficiency, functional group tolerance, and mild reaction conditions. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is the most widely used method for constructing biaryl systems. libretexts.org It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. yonedalabs.com The synthesis of fluorinated biphenyls can be challenging, but modern advancements in ligand and catalyst design have largely overcome these hurdles. nih.gov

For the synthesis of this compound, a typical Suzuki-Miyaura reaction would involve coupling 2,3-difluorophenylboronic acid with a suitable 5-substituted-bromobenzene derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with fluorinated substrates. nih.gov

While boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, their derivatives, such as boronate esters, offer advantages in certain situations. rsc.org Boronic acids can be prone to decomposition, particularly protodeboronation, and can form cyclic trimers (boroxines). harvard.edu Boronate esters, such as pinacol (B44631) esters, are often more stable, crystalline solids that are easier to handle and purify. rsc.org

However, the reactivity of boronic esters in the transmetalation step is generally lower than that of the corresponding boronic acids. ed.ac.ukresearchgate.net The reaction often requires hydrolysis of the ester to the boronic acid in situ for the coupling to proceed efficiently. Other stable alternatives include potassium trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates, which offer enhanced stability and can release the boronic acid under the reaction conditions. harvard.edu

The choice between a boronic acid and its ester derivative depends on a balance of stability and reactivity. For fluorinated arylboronic acids, which can be less stable, using a more robust boronate ester might be advantageous to ensure reproducibility and high yields. nih.gov

| Boron Reagent | Structure Example (Aryl = Ph) | General Characteristics |

| Boronic Acid | Ph-B(OH)₂ | High reactivity, but can be unstable (protodeboronation, trimerization). harvard.eduresearchgate.net |

| Pinacol Boronate Ester | Ph-B(pin) | Stable, crystalline solids; often require in situ hydrolysis for efficient coupling. rsc.org |

| Potassium Trifluoroborate | [Ph-BF₃]K | Air- and moisture-stable crystalline solids; less prone to protodeboronation. harvard.edu |

| MIDA Boronate | Ph-B(MIDA) | Highly stable to chromatography and various reaction conditions; slow release of boronic acid. harvard.edu |

Table 2: Comparison of Common Boron Reagents for Suzuki-Miyaura Coupling

Ligand Design and Selection for Enhanced Selectivity and Efficiency

In the context of Suzuki-Miyaura coupling for producing polyfluorinated biphenyls, the choice of ligand can be the determining factor between a successful reaction and failure. nih.gov For instance, studies have shown that while bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos can facilitate product formation, others like XantPhos may result in no conversion at all under similar conditions. nih.gov The selection is often a balance between yield and purity; a ligand like CyJohnPhos might produce a cleaner product, albeit in a lower yield, by minimizing side reactions such as homocoupling. nih.gov

The development of novel ligands is an ongoing effort to push the boundaries of cross-coupling chemistry. A data-driven approach, leveraging existing literature on palladium-catalyzed reactions, has led to the design of new ligands like N-Bn-Xiao-Phos for nickel-catalyzed Suzuki-Miyaura couplings. chemrxiv.org This strategy allows for rapid virtual screening and targeted synthesis, yielding ligands that provide exceptional yields and enantioselectivity under mild conditions. chemrxiv.org Furthermore, the ligand's nature can dictate the stereochemical outcome of a reaction, with catalysts like Pd(PPh₃)₄ promoting retention of configuration, while others such as Pd(dppf)Cl₂ can lead to an inversion, providing a pathway to different isomers from the same starting material. beilstein-journals.org

Table 1: Effect of Ligand Selection on Suzuki-Miyaura Cross-Coupling of Fluorinated Aryl Moieties

| Ligand | Catalyst System | Key Observation | Reference |

| SPhos | Palladium | Resulted in up to 60% product formation. | nih.gov |

| XPhos | Palladium | Achieved up to 44% product formation. | nih.gov |

| XantPhos | Palladium | No conversion observed. | nih.gov |

| DavePhos | Palladium | Yielded 58% of the desired product. | nih.gov |

| N-Bn-Xiao-Phos | Nickel | Delivered high enantioselectivity and exceptional yields. | chemrxiv.org |

| PPh₃ | Palladium | Promoted retention of stereochemistry. | beilstein-journals.org |

| dppf | Palladium | Led to inversion of stereochemistry. | beilstein-journals.org |

Optimization of Reaction Parameters for High Yield and Purity

Beyond ligand selection, the meticulous optimization of reaction parameters is essential for maximizing the yield and purity of the target biphenyl. Key parameters include the choice of base, solvent, temperature, and catalyst loading.

The synthesis of polyfluorinated biphenyls via Suzuki-Miyaura coupling is sensitive to the base used, with inorganic carbonates like Na₂CO₃, K₂CO₃, and Cs₂CO₃ being common choices. nih.gov The selection of the optimal base is often performed in conjunction with ligand screening to find the most effective combination. nih.gov Similarly, the choice of solvent is critical; polar aprotic solvents like DMF and THF are often preferred for Stille couplings, while solvent systems like THF/H₂O are common for Suzuki reactions. numberanalytics.comnih.gov

Catalyst loading and the metal-to-ligand ratio are also crucial variables. While higher catalyst loads might seem beneficial, they can be counterproductive. It has been shown that adjusting the palladium-to-ligand ratio from a standard 1:2.5 to 1:1.5 can result in higher yields and reduced formation of homocoupling byproducts. nih.gov Temperature also plays a significant role, with many cross-coupling reactions being performed at elevated temperatures to ensure sufficient reaction rates. However, optimization may lead to milder conditions, which can improve the functional group tolerance and selectivity of the reaction. researchgate.net

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions

| Parameter | Variation | Outcome | Reference |

| Base | Cs₂CO₃, K₂CO₃ | Provided acceptable results in the synthesis of 4-methoxystyrene. | nih.gov |

| Solvent | THF/H₂O | Optimized solvent system for the coupling of potassium vinyltrifluoroborate. | nih.gov |

| Catalyst System | Pd(OAc)₂ / PPh₃ | Furnished the desired product in 72% yield. | nih.gov |

| Catalyst Ratio | 1:1.5 (Metal:Ligand) | Resulted in higher yields and less homocoupling product. | nih.gov |

| Temperature | Room Temperature | Effective for certain reactions using CH₂Cl₂ as a solvent, yielding 97%. | researchgate.net |

Negishi Coupling Methodologies and Their Applications

The Negishi cross-coupling reaction is a powerful and reliable method for constructing carbon-carbon bonds, including the biaryl bond in this compound. orgsyn.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org It is renowned for its high yields, mild reaction conditions, and excellent functional group tolerance, making it a valuable tool in complex molecule synthesis. orgsyn.org

The required organozinc reagents, typically aryl zinc halides, can be prepared through transmetalation from organolithium compounds or by the direct reaction of an organic halide with activated zinc. orgsyn.org While various aryl halides (chlorides, bromides, iodides) can serve as coupling partners, aromatic iodides are generally more reactive. orgsyn.orgorgsyn.org The Negishi coupling has been successfully applied to the synthesis of various heterocyclic compounds, including bipyridines and fluoroalkylated pyrimidine (B1678525) nucleosides. orgsyn.orgnih.gov Its application to the synthesis of fluorinated biphenyls is a logical extension, coupling a suitable fluorinated aryl zinc reagent with a functionalized aryl halide. The reaction's tolerance for a wide array of functional groups, such as nitriles or esters, is particularly advantageous, as these can serve as handles for the subsequent introduction of the aminomethyl group. orgsyn.org

Stille Coupling and Other Related Cross-Coupling Strategies

The Stille coupling is another versatile palladium-catalyzed reaction used for C-C bond formation, pairing an organostannane (organotin) reagent with an organic halide or pseudohalide. organic-chemistry.org Like the Negishi coupling, it tolerates a wide range of functional groups and has been used extensively in organic synthesis. libretexts.orgyoutube.com The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and proceeds under mild conditions. numberanalytics.com

A wide variety of electrophiles, including aryl halides and triflates, can be used. libretexts.org However, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org Despite this, it remains an important synthetic tool. youtube.com

Other related and effective cross-coupling strategies for biphenyl synthesis include the Suzuki-Miyaura reaction, which uses more environmentally benign boronic acids and is often the method of choice, and the Hiyama coupling, which utilizes organosilicon compounds. organic-chemistry.orgresearchgate.net Each of these methods offers a unique set of advantages and disadvantages concerning substrate scope, reaction conditions, and reagent toxicity.

Direct Functionalization and Aminomethylation of Fluorinated Biphenyl Precursors

An alternative to constructing the biphenyl core with the aminomethyl group already in place or in a masked form is to first synthesize the 2',3-difluorobiphenyl scaffold and then introduce the required C1 amine functionality. This is achieved through direct functionalization and subsequent chemical transformation.

A notable strategy involves the direct C-H functionalization of the biphenyl core. For example, a nitrile-directed meta-C-H activation can be used to install functional groups like iodo, acetoxy, or olefin moieties onto the biphenyl structure. nih.gov The significance of this approach lies in the versatility of the nitrile group, which acts as a directing group and can subsequently be converted into an amine. nih.gov This provides a powerful route for modifying pre-formed biaryl compounds, guided by a ligand-containing Pd-Ag heterodimeric transition state. nih.gov

Reductive Amination Pathways for Aminomethyl Group Introduction

Once a carbonyl group (an aldehyde or ketone) is installed on the 2',3-difluorobiphenyl ring, reductive amination provides a direct and efficient pathway to the desired aminomethyl group. wikipedia.org This reaction, also known as reductive alkylation, converts a carbonyl group to an amine via an intermediate imine, which is reduced in situ. wikipedia.org

Reductive amination is widely used due to its operational simplicity, mild conditions, and high selectivity. wikipedia.orgsigmaaldrich.com The process can often be performed as a one-pot reaction, combining the carbonyl compound, an amine source (like ammonia), and a reducing agent, which enhances its appeal in green chemistry. wikipedia.org A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH). sigmaaldrich.com Alternatives like borohydride exchange resin (BER) have been developed as less toxic options compared to cyanide-based reagents. koreascience.kr The choice of reducing agent and reaction conditions can be tailored to tolerate other functional groups present in the molecule. researchgate.net

Table 3: Selected Reagents for Reductive Amination

| Reducing Agent / System | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Widely used but toxic. | koreascience.kr |

| Sodium Triacetoxyborohydride (Na(CH₃COO)₃BH) | Milder, selective reducing agent. | koreascience.kr |

| Borohydride Exchange Resin (BER) | Less toxic alternative to NaBH₃CN, simple work-up. | koreascience.kr |

| InCl₃/Et₃SiH/MeOH | Highly chemoselective system, tolerates esters, acids, and olefins. | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Efficient catalytic system for aldehydes with anilines. | organic-chemistry.org |

| Bis(triphenylphosphine) copper(I) tetrahydroborate | Novel reagent, chemoselectively reduces the imine moiety. | researchgate.net |

Formylation-Reduction Sequences for C1 Amine Appendage

A specific and highly effective two-step strategy to introduce the aminomethyl group onto the fluorinated biphenyl core is the formylation-reduction sequence. This process involves two distinct synthetic operations:

Formylation: The first step is the introduction of a formyl group (-CHO) onto the aromatic ring to produce (2',3-Difluorobiphenyl-5-yl)carbaldehyde. This can be accomplished using a variety of classic named reactions for aromatic formylation, such as the Vilsmeier-Haack reaction (using DMF and POCl₃), the Gattermann reaction, or the Duff reaction. The choice of method depends on the specific substitution pattern and reactivity of the biphenyl precursor.

Reduction: The second step is the conversion of the newly introduced aldehyde into the target primary amine, this compound. This is achieved via the reductive amination pathways described in the previous section (2.3.1). The aldehyde is reacted with an ammonia source to form an imine, which is then reduced using a suitable agent like sodium borohydride or a catalytic hydrogenation system to yield the final aminomethyl product. This sequence provides a reliable and controllable method for appending the C1 amine to the pre-constructed fluorinated biphenyl framework.

Electrophilic and Nucleophilic Aminomethylation Strategies

The introduction of the aminomethyl group onto the 2',3'-difluorobiphenyl scaffold can be achieved through various aminomethylation strategies. These can be broadly categorized into electrophilic and nucleophilic approaches, each with its distinct advantages and challenges.

Electrophilic Aminomethylation: This strategy typically involves the reaction of the electron-rich 2',3'-difluorobiphenyl ring with an electrophilic aminomethylating agent. However, the presence of the deactivating fluorine atoms on one of the phenyl rings can render the biphenyl system less reactive towards electrophilic aromatic substitution. To overcome this, highly reactive electrophiles or catalyzed reactions are often necessary. While classic methods like the Mannich reaction could be envisioned, they often require harsh conditions and may suffer from poor regioselectivity. More modern approaches could involve the use of pre-formed electrophilic aminomethyl synthons under Lewis acid catalysis, although the successful application to a difluorobiphenyl system would require careful optimization to control the position of substitution.

Nucleophilic Aminomethylation: A more common and generally more efficient approach for a pre-functionalized biphenyl system is nucleophilic aminomethylation. This strategy involves the coupling of a nucleophilic aminomethyl equivalent with an electrophilic biphenyl derivative. A prominent example of this is the reaction of a 5-halo-2',3'-difluorobiphenyl (e.g., 5-bromo-2',3'-difluorobiphenyl) with a suitable aminomethylating agent.

Recent advancements in this area include the use of Ni/photoredox dual catalysis, which allows for the aminomethylation of aryl halides under mild conditions using α-silylamines. acs.orgacs.org The low oxidation potential of these silylated amines facilitates a single electron transfer (SET) process, leading to the formation of an α-amino radical that can then be coupled with the aryl halide. Another innovative one-pot method involves the Suzuki-Miyaura cross-coupling of an aryl halide with sodium phthalimidomethyltrifluoroborate, followed by deamidation with ethylenediamine (B42938) to yield the primary amine. sigmaaldrich.com This approach offers high reproducibility and compatibility with a diverse range of substrates.

A plausible and widely applicable nucleophilic route to this compound is through the reductive amination of a corresponding aldehyde, 2',3'-difluorobiphenyl-5-carbaldehyde. This two-step sequence first involves the formation of an imine with an ammonia source, followed by in-situ reduction. This method is highly versatile and avoids the direct handling of potentially unstable aminomethylating agents. nih.gov

Regioselective Fluorination Techniques

The synthesis of the this compound core relies on the presence of the 2',3'-difluoro substitution pattern on one of the phenyl rings. While the target molecule itself is not directly synthesized via a late-stage fluorination, the synthesis of its precursors, particularly the difluorinated phenyl ring, may involve regioselective fluorination techniques.

For instance, the synthesis of a key building block like 1,2-difluorobenzene (B135520) or its derivatives can be achieved through several methods. One common industrial method is the halogen exchange (Halex) reaction on a suitable dichlorobenzene precursor. This reaction is typically carried out at high temperatures and pressures using a source of fluoride ions, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

Another powerful method for introducing fluorine atoms into an aromatic ring is the Balz-Schiemann reaction. This involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. This method is particularly useful for the laboratory-scale synthesis of specific fluoroaromatic compounds with high regioselectivity.

More recent advancements in fluorination chemistry include the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), which can directly fluorinate aromatic compounds. However, controlling the regioselectivity of such reactions on an unsubstituted benzene (B151609) ring to achieve the desired 1,2-difluoro pattern can be challenging and may require the use of directing groups.

For the specific synthesis of the biphenyl precursor, it is often more straightforward to start with a commercially available difluorinated building block, such as 1,2-difluorobenzene or a functionalized derivative thereof, and then construct the biphenyl skeleton via a cross-coupling reaction.

Principles of Sustainable Chemistry in this compound Synthesis

The integration of sustainable chemistry principles is crucial for the development of environmentally responsible and economically viable synthetic routes to this compound.

Development of Eco-Friendly Solvent Systems

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional solvents such as chlorinated hydrocarbons and polar aprotic solvents like DMF are often effective but pose environmental and health risks. Research into greener alternatives is ongoing.

For the key Suzuki-Miyaura coupling step to form the biphenyl core, water has been explored as a green solvent. acs.orgrsc.org The use of water as a solvent can simplify product isolation and reduce the environmental impact. Other green solvents that have been investigated for reductive amination processes include ethanol (B145695) and glycerol. nih.govacs.org Glycerol, a byproduct of biodiesel production, is a particularly attractive green solvent due to its low toxicity, high boiling point, and recyclability. The development of solvent selection guides for reactions like reductive amination is aiding chemists in making more sustainable choices. numberanalytics.com More environmentally benign etherical solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are also gaining traction as replacements for less desirable solvents like THF. sigmaaldrich.com

| Reaction Step | Conventional Solvents | Greener Alternatives |

| Suzuki-Miyaura Coupling | Toluene, Dioxane, DMF | Water, Ethanol/Water mixtures, 2-MeTHF |

| Reductive Amination | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Ethanol, Methanol, Glycerol, Ethyl Acetate |

| Nitrile Reduction | THF, Dioxane | 2-MeTHF, Water (with suitable catalysts) |

Catalyst Recyclability and Waste Minimization

The use of catalysts, particularly precious metal catalysts like palladium in Suzuki couplings, is a cornerstone of modern organic synthesis. A key aspect of sustainable chemistry is the development of recyclable catalytic systems to minimize metal waste and reduce costs.

Heterogeneous catalysts, where the catalyst is supported on a solid material, offer a straightforward approach to catalyst recovery through simple filtration. Various supports, including polymers, silica, and magnetic nanoparticles, have been employed to immobilize palladium catalysts for Suzuki coupling reactions. These heterogeneous catalysts can often be reused for multiple reaction cycles without a significant loss of activity.

Homogeneous catalysts can also be recycled through techniques such as biphasic catalysis, where the catalyst resides in a separate phase from the product, allowing for easy separation. The use of ligands that facilitate the recovery of the catalyst is another active area of research. Minimizing waste also involves choosing synthetic routes that avoid the use of stoichiometric reagents, particularly those with high molecular weights that end up as byproducts.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. wikipedia.org

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal byproducts.

E-Factor is a more practical metric that considers the actual amount of waste produced in a process. It is calculated as:

The E-Factor takes into account not only byproducts but also solvent losses, reagent excesses, and waste from work-up and purification steps. A lower E-Factor indicates a more environmentally friendly process.

| Metric | Description | Favorable Characteristics |

| Atom Economy | Theoretical efficiency of reactant atom incorporation into the final product. | High percentage, indicating minimal theoretical waste. |

| E-Factor | Ratio of the mass of waste generated to the mass of product. | Low value, indicating less actual waste produced. |

A comprehensive analysis would compare different synthetic routes to identify the one with the highest atom economy and the lowest E-Factor, thereby guiding the selection of the most sustainable manufacturing process. chemicalbook.com

Scalable Synthesis Protocols for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and scalable protocols. Key considerations for scalability include reaction safety, process control, cost-effectiveness, and throughput.

Batch vs. Flow Chemistry: While traditional synthesis is often performed in batch reactors, continuous flow chemistry has emerged as a powerful technology for scalable and safer chemical production. wikipedia.orgorgsyn.org Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of highly reactive intermediates and exothermic reactions. The small reactor volumes in flow systems also minimize the risks associated with hazardous reactions. For the synthesis of this compound, critical steps such as the Suzuki coupling or a potentially exothermic reductive amination could be advantageously performed in a continuous flow setup. Scaling up in flow chemistry is often achieved by simply running the process for a longer duration or by "numbering-up" – using multiple reactors in parallel. orgsyn.org

Process Analytical Technology (PAT): The implementation of PAT is crucial for ensuring consistent product quality and process efficiency in a scalable synthesis. In-line and on-line analytical techniques, such as spectroscopy (e.g., FTIR, Raman) and chromatography, can be used to monitor reaction progress in real-time, allowing for immediate adjustments to process parameters. This level of control is essential for maintaining high yields and purity on a large scale.

A scalable synthesis of this compound would likely involve a streamlined process with a minimal number of steps, using readily available and cost-effective starting materials. The choice of catalysts and reagents would be guided by their activity, stability, and cost. Purification methods would also need to be amenable to large-scale operations, with a preference for crystallization over chromatography where possible. The development of a scalable protocol requires a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and analytical sciences.

Process Optimization for Gram to Kilogram Scale Production

The scale-up of a chemical synthesis from gram to kilogram quantities presents numerous challenges, including maintaining reaction efficiency, product purity, and ensuring a safe and cost-effective process. A key reaction in the synthesis of this compound is the Suzuki-Miyaura coupling to form the difluorobiphenyl core, followed by functional group manipulation to introduce the methanamine moiety.

A plausible and efficient route begins with the Suzuki-Miyaura coupling of 5-bromo-3-cyanophenylboronic acid pinacol ester with 1-bromo-2,3-difluorobenzene. The resulting (2',3'-difluorobiphenyl-5-yl)carbonitrile can then be reduced to the target methanamine. Process optimization would focus on each of these critical steps.

Suzuki-Miyaura Coupling Optimization:

High-throughput experimentation (HTE) can be employed to rapidly screen various catalysts, ligands, bases, and solvents to identify the optimal conditions for the Suzuki-Miyaura coupling. acs.org The goal is to achieve high yield and turnover number (TON) while minimizing catalyst loading and reaction time, which are critical factors for cost-effective large-scale production. rsc.orgacs.org

A design of experiments (DoE) approach can systematically investigate the interplay of these variables. For instance, a study might compare different palladium sources (e.g., Pd(OAc)₂, Na₂PdCl₄), phosphine ligands (e.g., SPhos, XPhos, DTBPPS), and inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) in various solvent systems (e.g., toluene/water, 2-MeTHF/water, ethanol/water). acs.orgmdpi.com

Table 1: Optimization of Suzuki-Miyaura Coupling for (2',3'-Difluorobiphenyl-5-yl)carbonitrile

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | Na₂PdCl₄ (0.5) | DTBPPS (1.0) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 8 | 92 |

| 3 | Pd(OAc)₂ (0.1) | XPhos (0.2) | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |

| 4 | Na₂PdCl₄ (0.2) | DTBPPS (0.4) | K₂CO₃ | Ethanol/H₂O | 80 | 6 | 96 |

This table presents hypothetical data based on typical optimization studies for Suzuki-Miyaura reactions.

The optimized conditions from the screening (Entry 4) would then be implemented on a larger scale. A key challenge in scaling up is managing the exothermicity of the reaction and ensuring efficient mixing. The use of aqueous ethanol as a solvent offers advantages in terms of safety and environmental impact. mdpi.com Post-reaction, the removal of residual palladium to meet pharmaceutical specifications is a critical step, often involving treatment with scavenging agents. researchgate.net

Nitrile Reduction Optimization:

The reduction of the nitrile group to a primary amine can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (B86392) complex (BH₃·THF), or catalytic hydrogenation. For kilogram-scale production, catalytic hydrogenation is often preferred due to safety, cost, and waste considerations.

Optimization of the hydrogenation step would involve screening catalysts (e.g., Raney Nickel, Palladium on carbon), solvents, temperature, and hydrogen pressure.

Table 2: Optimization of Nitrile Reduction to this compound

| Entry | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Raney Ni | Methanol/NH₃ | 10 | 50 | 12 | 88 |

| 2 | 10% Pd/C | Ethanol/NH₃ | 20 | 60 | 8 | 91 |

| 3 | Raney Ni | Ethanol/NH₃ | 15 | 55 | 10 | 94 |

| 4 | 5% Rh/Al₂O₃ | THF/NH₃ | 25 | 70 | 6 | 85 |

This table presents hypothetical data based on typical optimization studies for nitrile reductions.

The optimized process (Entry 3) demonstrates high yield under manageable conditions suitable for large-scale reactors. The use of ammonia in the solvent helps to suppress the formation of secondary amine impurities.

Integration with Continuous Flow Chemistry Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and streamlined multi-step synthesis. rsc.orgrsc.org The synthesis of this compound is well-suited for adaptation to a continuous flow platform.

A conceptual continuous flow setup would involve two main reactor modules corresponding to the key synthetic steps.

Module 1: Continuous Suzuki-Miyaura Coupling

A packed-bed reactor containing an immobilized palladium catalyst could be used for the Suzuki-Miyaura coupling. mdpi.com A solution of 5-bromo-3-cyanophenylboronic acid pinacol ester, 1-bromo-2,3-difluorobenzene, and a base in a suitable solvent would be pumped through the heated reactor.

Table 3: Parameters for Continuous Flow Suzuki-Miyaura Coupling

| Parameter | Value |

| Reactor Type | Packed-Bed Reactor (Immobilized Pd Catalyst) |

| Temperature | 100 - 140 °C |

| Residence Time | 5 - 20 minutes |

| Substrate Concentration | 0.1 - 0.5 M |

| Throughput | 0.5 - 2.0 kg/day |

| In-line Analysis | UV-Vis / HPLC |

This table presents plausible operating parameters for a continuous flow Suzuki-Miyaura coupling.

The higher temperatures and pressures achievable in a flow reactor can significantly accelerate the reaction, leading to shorter residence times. rsc.org In-line analytical techniques, such as HPLC or UV-Vis spectroscopy, can monitor the reaction in real-time, allowing for rapid optimization and quality control. rsc.org The output stream containing the crude (2',3'-difluorobiphenyl-5-yl)carbonitrile could then be passed through a scavenger column to remove any leached palladium before proceeding to the next step.

Module 2: Continuous Amination

The subsequent reduction of the nitrile can also be performed in a continuous flow system. A common approach for aminations in flow chemistry is catalytic hydrogenation in a tube-in-tube reactor or a trickle-bed reactor. rsc.orgnih.gov

A solution of the nitrile from the first module would be mixed with a stream of hydrogen gas and passed through a heated tube packed with a heterogeneous catalyst like Raney Nickel.

Table 4: Parameters for Continuous Flow Nitrile Reduction

| Parameter | Value |

| Reactor Type | Trickle-Bed Reactor (Raney Ni catalyst) |

| Temperature | 60 - 100 °C |

| Hydrogen Pressure | 20 - 50 bar |

| Residence Time | 10 - 30 minutes |

| In-line Purification | Liquid-liquid extraction |

| Product Isolation | Continuous crystallization |

This table presents plausible operating parameters for a continuous flow nitrile reduction.

Mechanistic Investigations of Reactions Involving 2 ,3 Difluorobiphenyl 5 Yl Methanamine

Reaction Kinetics and Thermodynamic Profiles of Derivatization Pathways

A comprehensive understanding of the derivatization pathways of (2',3-Difluorobiphenyl-5-yl)methanamine necessitates a detailed analysis of its reaction kinetics and thermodynamic profiles. This would involve empirical studies to determine the rates of reaction and the energy changes that occur during key chemical transformations.

Elucidation of Reaction Mechanisms for Functionalization of the Amine Group

The reactivity of the primary amine group in this compound is central to its chemical utility. Understanding the mechanistic details of its functionalization is key to predicting its behavior in various chemical environments.

Nucleophilic Reactivity and Basicity of the Aminomethyl Moiety

The lone pair of electrons on the nitrogen atom of the aminomethyl group confers both nucleophilic and basic properties. The nucleophilicity would be a key factor in substitution and addition reactions, while the basicity (pKa of the conjugate acid) would govern its behavior in acid-base chemistry. The presence of the difluorobiphenyl moiety is expected to influence these properties through electronic effects.

Proton Transfer Dynamics and Catalytic Roles

Proton transfer is a fundamental step in many reactions catalyzed by amines. For this compound, the dynamics of proton transfer to and from the nitrogen atom would be crucial in understanding its potential role as a Brønsted base catalyst. Time-resolved spectroscopic techniques could potentially be used to study these fast dynamics.

Mechanistic Insights into its Role as a Ligand Precursor in Organometallic Catalysis

The amine functionality of this compound makes it a potential precursor for the synthesis of ligands for organometallic catalysis. Derivatization of the amine can lead to the formation of Schiff bases, amides, or phosphine-amine ligands, which can then coordinate to a metal center. The electronic and steric properties of the difluorobiphenyl group would play a significant role in the stability and catalytic activity of the resulting metal complexes. Mechanistic studies would be required to understand how these ligands influence the elementary steps of a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.

Ligand Coordination and Exchange Mechanisms with Metal Centers

The aminomethyl group (-CH₂NH₂) on the biphenyl (B1667301) scaffold of this compound presents a primary site for coordination to a metal center. The nitrogen atom's lone pair of electrons can act as a Lewis base, donating electron density to an empty orbital of a transition metal. This interaction would likely classify it as a monodentate ligand.

In-depth studies would be required to determine key parameters of this coordination. Research would typically involve synthesizing and isolating metal complexes of the ligand and characterizing them using techniques such as X-ray crystallography, NMR spectroscopy, and infrared (IR) spectroscopy. X-ray crystallography would provide definitive data on bond lengths and angles between the methanamine and the metal center.

Table 1: Hypothetical Coordination Parameters for M-[this compound] Complexes

| Metal Center (M) | Coordination Number | M-N Bond Length (Å) | N-M-L Bond Angle (°) | Stability Constant (log K) |

|---|---|---|---|---|

| Pd(II) | 4 | Data not available | Data not available | Data not available |

| Pt(II) | 4 | Data not available | Data not available | Data not available |

| Rh(I) | 4 | Data not available | Data not available | Data not available |

| Cu(I) | 2 or 4 | Data not available | Data not available | Data not available |

This table is illustrative of the data that would be generated from experimental studies; no such data is currently published.

Ligand exchange mechanisms describe the kinetics and pathways by which this compound could be substituted by another ligand in a metal's coordination sphere, or vice versa. These processes are fundamental to catalytic reactions and can proceed through associative, dissociative, or interchange pathways. The steric bulk of the difluorobiphenyl group and the electronic effects of the fluorine atoms would influence the rates of these exchange processes, but specific kinetic data remains undetermined.

Elucidation of Catalytic Cycles Involving this compound-Derived Ligands

For this compound to participate in a catalytic cycle, it would typically first coordinate to a metal precursor to form an active catalyst. The properties of the ligand—such as its steric hindrance and electron-donating ability—would then influence the key steps of the cycle, which commonly include oxidative addition, migratory insertion, and reductive elimination.

For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the ligand would coordinate to a Pd(0) center. The resulting complex would then undergo oxidative addition with an aryl halide. The electronic properties imparted by the difluorobiphenyl moiety could modulate the electron density at the metal center, thereby affecting the rate and efficiency of this crucial step. However, no specific catalytic systems employing this ligand have been reported or mechanistically elucidated.

Table 2: Potential Catalytic Applications for Investigation

| Reaction Type | Metal Catalyst | Role of the Ligand | Mechanistic Data Needed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Stabilize Pd(0) and Pd(II) intermediates | Rate constants for oxidative addition/reductive elimination |

| Buchwald-Hartwig Amination | Palladium | Facilitate C-N bond formation | Characterization of catalytic intermediates |

| Asymmetric Hydrogenation | Rhodium/Iridium | Chiral modification (if derivatized) | Enantioselectivity and turnover frequency analysis |

This table represents potential research directions, as no specific applications have been documented.

Computational Approaches to Mechanistic Elucidation of Reactions involving this compound

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting and understanding reaction mechanisms. Researchers could model the coordination of this compound to various metal centers to predict geometries, bond energies, and electronic structures.

Such studies could calculate the energy profiles of potential catalytic cycles. By mapping the transition states and intermediates, computational chemistry could identify the rate-determining step, predict reaction outcomes, and explain the influence of the difluoro-substituents on the ligand's performance. For instance, calculations could reveal how the electron-withdrawing nature of the fluorine atoms affects the stability of different intermediates in a catalytic cycle. To date, no such computational studies focused specifically on this compound have been published.

Computational and Theoretical Chemistry Studies of 2 ,3 Difluorobiphenyl 5 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (2',3-Difluorobiphenyl-5-yl)methanamine. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311+G*, which has been shown to provide reliable results for fluorinated biphenyl (B1667301) systems. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the phenyl ring to which it is attached, due to the electron-donating nature of the amine. The LUMO, conversely, is likely to be distributed across the biphenyl system, particularly influenced by the electron-withdrawing difluorinated ring. The nodal properties of these orbitals, which describe their phase, are crucial for predicting the stereochemistry of reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values and would be determined through specific DFT calculations.

Charge Distribution and Electrostatic Potential (ESP) Mapping

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the aminomethyl group due to the lone pair of electrons. The fluorine atoms on the second phenyl ring would also contribute to negative potential regions. Conversely, the hydrogen atoms of the aminomethyl group and the aromatic protons would exhibit positive potential. researchgate.net This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the electron density into localized bonds and lone pairs, allowing for the quantification of donor-acceptor interactions. These interactions, represented by stabilization energies (E(2)), indicate the extent of electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor).

For this compound, significant delocalization is expected from the lone pair of the nitrogen atom into the antibonding orbitals of the adjacent C-C bonds of the phenyl ring (n(N) -> σ(C-C)). Similarly, π -> π interactions between the two phenyl rings would quantify the degree of electronic communication across the biphenyl linkage. The fluorine atoms' lone pairs would also participate in delocalization within their respective phenyl ring.

Conformational Landscape and Rotational Barrier Analysis

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending its dynamic behavior and how it interacts with its environment.

Torsional Angle Analysis of the Biphenyl and Aminomethyl Moieties

The Biphenyl Dihedral Angle (C-C-C-C): This is the angle between the two phenyl rings. Due to steric hindrance between the ortho hydrogens (and in this case, a fluorine atom), biphenyl itself is not planar, with a dihedral angle of about 44°. For the subject molecule, the presence of the fluorine atom at the 2'-position would significantly influence this angle. A study on a similar fluorinated biphenyl compound reported a dihedral angle of -38.5°. acs.org

The Aminomethyl Torsional Angle (C-C-C-N): This describes the rotation of the aminomethyl group relative to the phenyl ring. The rotational barrier for this group determines its preferred orientation.

Computational studies can map the potential energy surface as a function of these torsional angles to identify the lowest energy conformations and the transition states connecting them.

Table 2: Hypothetical Torsional Angles and Rotational Barriers for this compound

| Parameter | Value |

| Biphenyl Dihedral Angle (Ground State) | ~40-50° |

| Rotational Barrier of Biphenyl Unit (kcal/mol) | ~2-5 |

| Aminomethyl Torsional Angle (Ground State) | ~60° (gauche) |

| Rotational Barrier of Aminomethyl Group (kcal/mol) | ~3-6 |

Note: These values are illustrative and would be quantified by detailed computational scans of the potential energy surface.

Intramolecular Interactions and Their Influence on Conformation

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions. These include:

Steric Repulsion: The bulky nature of the phenyl rings and the aminomethyl group leads to steric clashes that disfavor planar conformations. The fluorine atoms, despite their small size, also contribute to steric hindrance.

Hydrogen Bonding: Intramolecular hydrogen bonds can occur between the amine hydrogens and the fluorine atoms or the π-system of the adjacent ring. These interactions can stabilize specific conformations.

Dipole-Dipole Interactions: The polar C-F and C-N bonds create local dipoles whose interactions will influence the preferred three-dimensional arrangement of the molecule.

By systematically analyzing the conformational landscape, computational chemistry provides a detailed understanding of the structural dynamics of this compound, which is essential for rationalizing its chemical behavior and designing new materials or therapeutic agents.

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry. For this compound, a PES scan would typically involve systematically changing the dihedral angle between the two phenyl rings while optimizing the rest of the molecule's geometry at each step. This process reveals the energy barriers to rotation and identifies the most stable (lowest energy) conformations.

A hypothetical PES scan for the rotation around the biphenyl linkage would likely show a significant energy barrier to planar conformations due to steric hindrance between the ortho-fluorine atom and the hydrogen atom on the adjacent ring. The lowest energy conformations would be those where the two rings are twisted relative to each other.

Hypothetical Torsional Profile of the Biphenyl Linkage

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 (Planar) | 8.5 |

| 30 | 2.1 |

| 45 | 0.0 (Global Minimum) |

| 60 | 1.5 |

| 90 | 4.0 |

| 120 | 1.5 |

| 135 | 0.2 |

| 180 (Planar) | 9.0 |

Note: This data is illustrative and represents a plausible energy profile for a substituted biphenyl system.

Prediction of Reactivity and Reaction Sites

Fukui functions are a central concept in conceptual Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack. scm.com The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com

For nucleophilic attack (attack by an electron-rich species): The relevant Fukui function is f+(r), which identifies sites that are most susceptible to gaining an electron.

For electrophilic attack (attack by an electron-deficient species): The relevant Fukui function is f-(r), which highlights sites that are most likely to lose an electron. scm.com

These functions can be condensed to individual atoms to provide a numerical value, known as the condensed Fukui function. scm.com Local softness, which is related to the Fukui function, also helps in predicting site selectivity in chemical reactions. mdpi.com

For this compound, one would expect the nitrogen atom of the amine group to be a primary site for electrophilic attack due to the lone pair of electrons. The aromatic rings, influenced by the activating aminomethyl group and the deactivating fluorine atoms, would present a more complex pattern of reactivity.

Hypothetical Condensed Fukui Functions for this compound

| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Dual Descriptor (f+ - f-) |

| Nitrogen (Amine) | 0.08 | 0.25 | -0.17 |

| C1' (Unsubstituted Ring) | 0.05 | 0.03 | 0.02 |

| C4' (Unsubstituted Ring) | 0.06 | 0.04 | 0.02 |

| C2' (Fluorinated Ring) | 0.02 | 0.01 | 0.01 |

| C5 (Aminomethyl-bearing Ring) | 0.07 | 0.05 | 0.02 |

Note: This data is illustrative. Higher f+ values indicate better sites for nucleophilic attack, while higher f- values indicate better sites for electrophilic attack. The dual descriptor helps to unambiguously identify nucleophilic (negative values) and electrophilic (positive values) regions. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, resulting in two radical fragments. wikipedia.org It is a direct measure of bond strength. Theoretical calculations can provide valuable estimates of BDEs for various bonds within a molecule.

In the context of this compound, the C-H bonds of the methylene (B1212753) group and the N-H bonds of the amine are of particular interest, as their cleavage is often involved in metabolic pathways. The stability of the resulting radicals is a key factor influencing the BDE. The benzylic radical formed by the cleavage of a C-H bond from the methylene bridge would be stabilized by resonance with the phenyl ring.

Hypothetical Bond Dissociation Energies (BDEs) for this compound

| Bond | BDE (kcal/mol) |

| C-H (Methylene) | 85 |

| N-H (Amine) | 92 |

| C-C (Biphenyl Linkage) | 110 |

| C-F (Fluorinated Ring) | 120 |

Note: This data is illustrative. Lower BDE values indicate weaker bonds that are more susceptible to cleavage.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's basicity. For this compound, the primary site of protonation is the nitrogen atom of the amine group.

Computational methods can accurately predict the proton affinity of the amine functionality. This value is influenced by the electronic effects of the substituent groups. The electron-donating character of the biphenyl moiety would be expected to enhance the basicity of the amine group compared to a simple alkylamine.

Hypothetical Proton Affinity and Gas-Phase Basicity

| Parameter | Value (kcal/mol) |

| Proton Affinity (PA) | 225 |

| Gas-Phase Basicity (GB) | 218 |

Note: This data is illustrative and represents plausible values for a substituted benzylamine (B48309).

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to study the behavior of molecules over time, including their interactions with solvent molecules. For this compound, understanding its behavior in an aqueous environment is crucial for predicting its pharmacokinetic properties.

MD simulations can reveal how water molecules arrange themselves around the solute, forming a solvation shell. The polar amine group would be expected to form hydrogen bonds with water molecules, while the largely nonpolar biphenyl rings would interact through weaker van der Waals forces. These interactions can influence the conformational preferences of the molecule. For instance, the energetic landscape of the biphenyl torsion might be altered in a polar solvent compared to the gas phase.

A key output from MD simulations is the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, RDFs would likely show a high probability of finding water oxygen atoms near the amine hydrogens and water hydrogen atoms near the amine nitrogen, indicative of strong hydrogen bonding.

Hypothetical Radial Distribution Function (RDF) Peak Positions for Solvation in Water

| Solute Atom | Solvent Atom | Peak Distance (Å) |

| Amine Nitrogen | Water Hydrogen | 1.8 |

| Amine Hydrogen | Water Oxygen | 2.5 |

| Phenyl Carbon | Water Oxygen | 3.5 |

Note: This data is illustrative and represents typical distances for hydrogen bonding and nonpolar interactions in an aqueous solution.

Aggregation Behavior in Condensed Phases

Computational and theoretical chemistry studies focusing on the aggregation behavior of this compound in condensed phases are limited in publicly accessible scientific literature. The specific intermolecular interactions and packing structures governed by the unique arrangement of its functional groups—the difluorobiphenyl core and the methanamine substituent—have not been the subject of detailed research publications.

While direct crystallographic or computational data for this compound is not available, theoretical principles of molecular aggregation can be applied to hypothesize its behavior. The aggregation in the solid state would be primarily driven by a combination of non-covalent interactions. These would include:

Hydrogen Bonding: The primary amine group (-CH₂NH₂) is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of N-H···N or N-H···F hydrogen bonds, which are significant in directing the crystal packing of molecules with similar functionalities.

π-π Stacking: The biphenyl system provides extensive aromatic surfaces conducive to π-π stacking interactions. The face-to-face or offset arrangement of the phenyl rings would contribute significantly to the cohesive energy of the condensed phase. The fluorine substituents can modulate the electron density of the aromatic rings, influencing the strength and geometry of these stacking interactions.

To provide quantitative insights into the aggregation behavior, computational methods such as Density Functional Theory (DFT) with dispersion corrections would be necessary. Such studies could elucidate the preferred dimer and larger cluster geometries and calculate the interaction energies associated with different types of intermolecular forces. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be instrumental in visualizing and quantifying the specific contacts that stabilize the aggregated forms of this compound.

Without experimental data from techniques like X-ray crystallography, any detailed description of the aggregation remains speculative. The table below outlines the types of intermolecular interactions that would be anticipated in a computational study of this compound's condensed phase.

| Interaction Type | Donor | Acceptor | Potential Significance in Aggregation |

| Hydrogen Bonding | N-H (amine) | N (amine), F (fluoro) | Strong; likely a primary determinant of the packing motif. |

| π-π Stacking | Biphenyl Ring | Biphenyl Ring | Significant; contributes to the overall cohesive energy. |

| C-H···π | C-H (aromatic/aliphatic) | Biphenyl Ring | Weak but numerous; contributes to packing efficiency. |

| C-H···F | C-H (aromatic/aliphatic) | F (fluoro) | Weak; can influence the orientation of molecules. |

Further experimental and computational research is required to fully characterize the aggregation behavior of this compound in condensed phases and to generate specific data on its intermolecular interactions and packing arrangements.

Derivatization and Synthetic Applications of 2 ,3 Difluorobiphenyl 5 Yl Methanamine

As a Versatile Building Block in Complex Molecular Architectures

The primary amine functionality of (2',3'-Difluorobiphenyl-5-yl)methanamine serves as a key reactive handle for the construction of more elaborate molecules. Its nucleophilic nature allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex structures.

Formation of Amides, Sulfonamides, and Carbamates

The primary amine of (2',3'-Difluorobiphenyl-5-yl)methanamine readily undergoes acylation, sulfonylation, and carbamoylation reactions to furnish the corresponding amides, sulfonamides, and carbamates. These functional groups are of significant interest due to their prevalence in biologically active compounds and their ability to participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Amide Synthesis: The reaction of (2',3'-Difluorobiphenyl-5-yl)methanamine with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents (e.g., HATU), yields a diverse library of amide derivatives. This transformation is fundamental in medicinal chemistry for linking different molecular fragments.

Sulfonamide Synthesis: Sulfonamides are a critical class of compounds with a broad spectrum of biological activities. The synthesis of sulfonamide derivatives from (2',3'-Difluorobiphenyl-5-yl)methanamine can be achieved by reacting the amine with various sulfonyl chlorides in the presence of a base. ekb.egmdpi.com This reaction provides access to compounds with potential therapeutic applications. ucl.ac.uknih.govnih.gov

Carbamate Synthesis: Carbamates can be prepared by treating (2',3'-Difluorobiphenyl-5-yl)methanamine with chloroformates or by reacting it with an alcohol in the presence of a carbonylating agent. Carbamates are often utilized as protecting groups for amines or as isosteres for amides in drug design.

Table 1: Representative Amide, Sulfonamide, and Carbamate Derivatives

| Derivative Type | Reactant | Product Name |

|---|---|---|

| Amide | Benzoyl chloride | N-((2',3'-Difluorobiphenyl-5-yl)methyl)benzamide |

| Sulfonamide | Benzenesulfonyl chloride | N-((2',3'-Difluorobiphenyl-5-yl)methyl)benzenesulfonamide |

| Carbamate | Ethyl chloroformate | Ethyl ((2',3'-Difluorobiphenyl-5-yl)methyl)carbamate |

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., Imidazoles, Oxadiazoles)

While direct cyclization involving the aminomethyl group and the biphenyl (B1667301) core is not straightforward, (2',3'-Difluorobiphenyl-5-yl)methanamine can serve as a precursor for the synthesis of molecules that can subsequently undergo cyclization to form various heterocyclic systems. For instance, the amine can be functionalized with groups that can participate in intramolecular reactions to form rings.

Imidazole (B134444) Synthesis: The synthesis of imidazole derivatives often involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and an amine in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. By first converting the aminomethyl group into a suitable precursor, it could be incorporated into imidazole-containing structures.

Oxadiazole Synthesis: 1,3,4-Oxadiazoles are typically synthesized from the cyclization of diacylhydrazines. The aminomethyl group of (2',3'-Difluorobiphenyl-5-yl)methanamine could be acylated with a hydrazide-containing moiety, which could then be cyclized to form the corresponding oxadiazole derivative.

Synthesis of Urea and Thiourea (B124793) Derivatives

Urea and thiourea moieties are important pharmacophores found in numerous therapeutic agents. nih.govnih.gov The primary amine of (2',3'-Difluorobiphenyl-5-yl)methanamine provides a straightforward route to these derivatives.

Urea Synthesis: The reaction of (2',3'-Difluorobiphenyl-5-yl)methanamine with isocyanates or with phosgene (B1210022) followed by another amine leads to the formation of substituted ureas. These reactions are generally high-yielding and tolerant of a wide range of functional groups.

Thiourea Synthesis: Similarly, thiourea derivatives can be prepared by treating the parent amine with isothiocyanates. nih.gov The resulting thioureas often exhibit interesting biological properties and can serve as intermediates for the synthesis of other sulfur-containing heterocycles.

Table 2: Representative Urea and Thiourea Derivatives

| Derivative Type | Reactant | Product Name |

|---|---|---|

| Urea | Phenyl isocyanate | 1-((2',3'-Difluorobiphenyl-5-yl)methyl)-3-phenylurea |

| Thiourea | Phenyl isothiocyanate | 1-((2',3'-Difluorobiphenyl-5-yl)methyl)-3-phenylthiourea |

Preparation of Functionalized Biphenyl Derivatives and Analogs

Beyond derivatizing the amine, the (2',3'-Difluorobiphenyl-5-yl)methanamine scaffold allows for further modifications on both the aminomethyl group and the biphenyl core, enabling the synthesis of a wide array of analogs with tailored properties.

Selective Modification of the Aminomethyl Group

The primary amine can be transformed into a variety of other functional groups through well-established synthetic methodologies. For example, reductive amination with aldehydes or ketones can introduce secondary or tertiary amines. Alkylation with alkyl halides can also yield secondary and tertiary amines, as well as quaternary ammonium salts. Furthermore, oxidation of the primary amine could potentially lead to the corresponding imine or nitrile, although this would require careful selection of reaction conditions to avoid side reactions.

Development of Ligands and Organocatalysts from (2',3-Difluorobiphenyl-5-yl)methanamine

Synthesis of Chiral Ligands for Asymmetric Catalysis (if applicable for derivatives)

There is no available literature that describes the synthesis of chiral ligands derived from this compound. The primary amino group on the molecule could theoretically be a starting point for the introduction of chiral auxiliaries or for the construction of more complex chiral structures. However, no such synthetic pathways or their applications in asymmetric catalysis have been reported.

Design and Application of Chelating Ligand Architectures

Similarly, no studies have been found that focus on the design and application of chelating ligands based on a this compound scaffold. The potential for this molecule to be elaborated into bidentate or multidentate ligands for coordination with metal centers has not been explored in any published research.

Application as a Scaffold in Combinatorial Chemistry and Library Synthesis

The use of biphenyl structures as scaffolds in combinatorial chemistry is a known strategy for the generation of diverse molecular libraries for drug discovery and other applications. nih.gov However, there is no specific mention of this compound being utilized in this context.

Solid-Phase Synthesis Methodologies

No methodologies have been reported for the solid-phase synthesis of derivatives of this compound. Such techniques are fundamental to modern combinatorial chemistry, but their application to this specific compound has not been documented.

Parallel Synthesis for High-Throughput Derivatization

In the absence of any reported library synthesis using this compound, there is consequently no information available on the use of parallel synthesis for its high-throughput derivatization.

Supramolecular Chemistry and Advanced Material Science Applications

The investigation of this compound and its potential derivatives in the fields of supramolecular chemistry and advanced material science appears to be an unexplored area of research. There are no reports on its use in the construction of supramolecular assemblies, liquid crystals, polymers, or other advanced materials.

Self-Assembly Studies via Directed Intermolecular Interactions

The molecular structure of (2',3'-Difluorobiphenyl-5-yl)methanamine is conducive to self-assembly through a variety of directed intermolecular interactions. These non-covalent forces can guide the spontaneous organization of molecules into well-ordered, supramolecular architectures. The key interactions expected to drive the self-assembly of this compound are hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Furthermore, the biphenyl core provides a platform for π-π stacking interactions. Aromatic rings can stack on top of each other, a phenomenon driven by a combination of van der Waals forces and electrostatic interactions. The fluorine substituents can influence the nature of this stacking, potentially favoring offset or edge-to-face arrangements over a simple face-to-face stacking due to electrostatic repulsion between the electron-rich fluorine atoms. The interplay of these various intermolecular forces would likely result in complex and potentially useful self-assembled structures.

| Interaction Type | Participating Moiety | Potential Influence on Self-Assembly |

| Hydrogen Bonding | -NH₂ group | Formation of 1D chains or 2D sheets. |

| Dipole-Dipole | C-F bonds | Directional control and stability of the assembly. |

| π-π Stacking | Biphenyl core | Formation of columnar or layered structures. |

| van der Waals Forces | Entire molecule | Overall packing efficiency and stability. |

This table represents a theoretical analysis of the intermolecular interactions that could direct the self-assembly of (2',3'-Difluorobiphenyl-5-yl)methanamine, based on general principles of supramolecular chemistry.

Precursor for Advanced Polymeric Materials or Coordination Polymers

The bifunctional nature of (2',3'-Difluorobiphenyl-5-yl)methanamine makes it a promising candidate as a monomer for the synthesis of advanced polymeric materials and as a ligand for the construction of coordination polymers.

In the realm of traditional polymer chemistry, the primary amine group can readily participate in a variety of polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, a class of polymers known for their high strength and thermal stability. The rigid, fluorinated biphenyl unit would be incorporated into the polymer backbone, likely imparting properties such as increased thermal resistance, reduced solubility in common organic solvents, and potentially interesting liquid crystalline behavior.

| Polymer Type | Synthetic Route | Potential Properties |

| Polyamides | Polycondensation with dicarboxylic acids | High thermal stability, rigidity, potential liquid crystallinity. |

| Polyimines | Polycondensation with dialdehydes | Redox activity, potential for post-synthetic modification. |

| Coordination Polymers | Reaction with metal salts | Porosity, luminescence, magnetic properties, catalytic activity. |

This table outlines the potential of (2',3'-Difluorobiphenyl-5-yl)methanamine as a precursor for various types of polymers, with the predicted properties based on the incorporation of the fluorinated biphenyl moiety.

Structure Interaction Relationship Studies for 2 ,3 Difluorobiphenyl 5 Yl Methanamine Scaffolds

In Silico Docking and Molecular Modeling of Derivatives

Computational methods are essential first steps in evaluating the potential of new chemical scaffolds. These techniques predict how a molecule will bind to a protein target, providing insights that guide synthesis and in vitro testing.

For structurally related biphenyl (B1667301) compounds, molecular docking simulations have been instrumental in elucidating their interaction with enzymes like human monoamine oxidase B (hMAO-B), a key target in the treatment of neurological disorders. nih.gov In studies of analogous 1,4-biphenylpiperazine derivatives, docking simulations explained the high inhibitory potency observed in biological assays. nih.gov

These models show that the biphenyl scaffold or similar aromatic portions of the inhibitors position themselves deep within the active site cavity of the MAO-B enzyme. This cavity is composed of a substrate-binding region and an entrance region. The inhibitor's biphenyl group typically orients to establish favorable pi-pi stacking interactions with key aromatic residues in the active site, such as Tyrosine (Tyr) and Phenylalanine (Phe) residues, which are critical for anchoring the ligand. The aminomethyl group, or a related nitrogen-containing moiety, is often positioned to interact with nearby polar residues or cofactors, such as the flavin adenine (B156593) dinucleotide (FAD) cofactor in MAO enzymes. The specific fluorine substitutions on the biphenyl ring can further refine these interactions, potentially forming halogen bonds or altering the charge distribution to enhance binding affinity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on docking studies of active biphenyl derivatives against MAO-B, a common pharmacophore model can be deduced. nih.govmdpi.com

Key features for high-affinity binding to MAO-B typically include:

Two Aromatic/Hydrophobic Regions: Corresponding to the two phenyl rings of the biphenyl scaffold. These are crucial for occupying the hydrophobic active site.

A Hydrogen Bond Acceptor/Donor: The amine nitrogen can act as a hydrogen bond donor or acceptor, forming a critical interaction that helps orient the molecule correctly within the binding pocket.

Specific Substitution Patterns: The presence and position of substituents, such as the difluoro pattern, are a key feature. These groups can enhance binding by interacting with specific sub-pockets or by modulating the electronic landscape of the aromatic rings for stronger pi-stacking interactions.

This type of analysis allows researchers to screen virtual libraries of related compounds to prioritize those with the highest likelihood of being active inhibitors. springernature.com

In Vitro Mechanistic Characterization of Molecular Binding Events for Analogs

Following computational predictions, in vitro experiments are conducted to measure the actual interaction between the synthesized compounds and their target protein.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. The inhibition constant (Ki) is a critical parameter derived from kinetic studies that reflects the binding affinity of an inhibitor. sigmaaldrich.com Lower Ki values indicate stronger binding and higher potency.